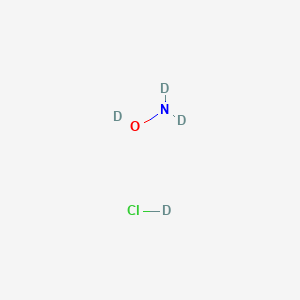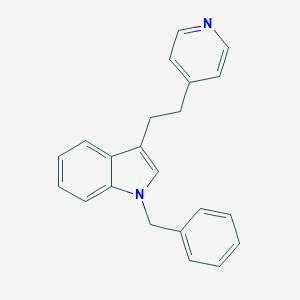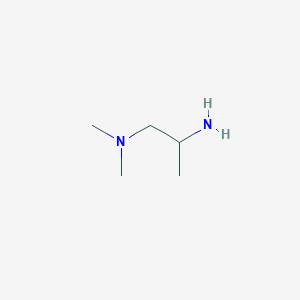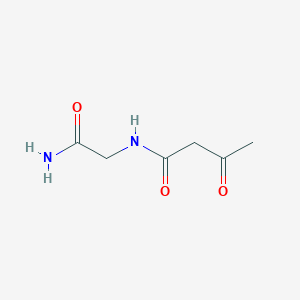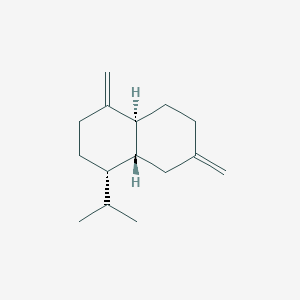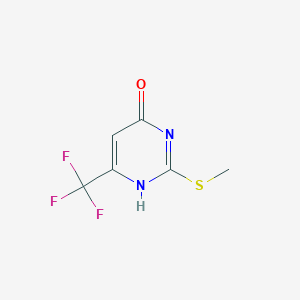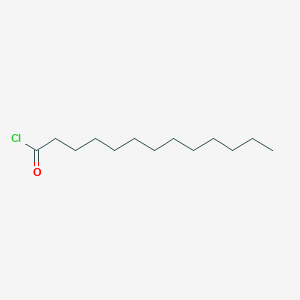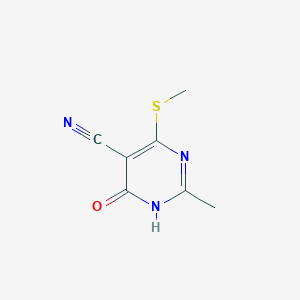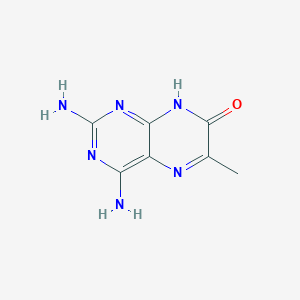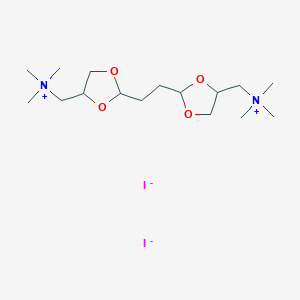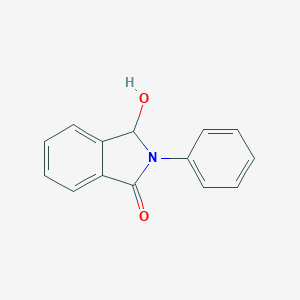
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential use in cancer therapy.
Wirkmechanismus
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibits 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, which ultimately results in cell death. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more reliant on 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one for DNA repair.
Biochemische Und Physiologische Effekte
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have a range of biochemical and physiological effects. In addition to inhibiting DNA repair, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one in lab experiments is its potency as a 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be cytotoxic at high concentrations, which can limit their use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one and other 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors. One area of research is the development of combination therapies that target multiple DNA repair pathways, which may be more effective than single-agent therapies. Another area of research is the development of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors with improved selectivity and reduced off-target effects. Additionally, there is ongoing research into the use of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one involves the reaction of 1,2-phenylenediamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one has been extensively studied for its potential use in cancer therapy. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA-mutated cancers. Clinical trials have demonstrated the efficacy of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in ovarian, breast, and prostate cancers. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
18167-15-2 |
|---|---|
Produktname |
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-hydroxy-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H |
InChI-Schlüssel |
ZLODOCHSFJATAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |
Andere CAS-Nummern |
18167-15-2 |
Löslichkeit |
33.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



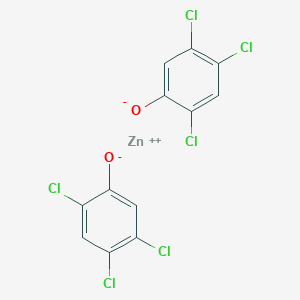
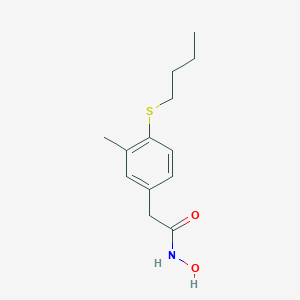
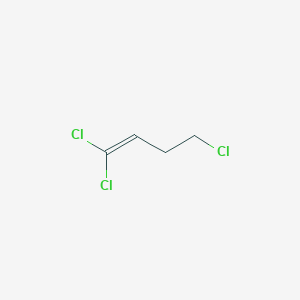
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
